basic chemical properties and reactivity of 2,4-dibromo-1-ethoxybenzene
basic chemical properties and reactivity of 2,4-dibromo-1-ethoxybenzene
An In-depth Technical Guide on the Core Chemical Properties and Reactivity of 2,4-Dibromo-1-ethoxybenzene
Abstract
This technical guide provides a comprehensive analysis of 2,4-dibromo-1-ethoxybenzene, a halogenated aromatic ether with significant potential as a versatile intermediate in synthetic chemistry. While not extensively characterized in public literature, its structural features—an activating ethoxy group and two bromine atoms at the 2- and 4-positions—define a unique reactivity profile. This document synthesizes information from analogous compounds and foundational chemical principles to detail its physicochemical properties, predict its spectroscopic signatures, and explore its reactivity. Key transformations, including metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution, are discussed. Proposed synthetic routes and generalized experimental protocols are provided to empower researchers, scientists, and drug development professionals in leveraging this valuable chemical building block.
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides, such as 2,4-dibromo-1-ethoxybenzene, serve as fundamental building blocks, offering multiple reactive sites for constructing complex molecular architectures. The subject of this guide features an electron-donating ethoxy group, which activates the benzene ring, and two bromine atoms, which act as versatile synthetic handles for a variety of transformations.
The utility of similar brominated aromatic ethers as key intermediates in the synthesis of high-value compounds, such as the SGLT-2 inhibitor dapagliflozin, underscores the importance of understanding their chemical behavior[1][2]. This guide aims to provide a detailed, field-proven perspective on the properties and reactivity of 2,4-dibromo-1-ethoxybenzene, enabling its effective application in research and development.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2,4-dibromo-1-ethoxybenzene is scarce, its core properties can be reliably established or predicted based on its structure and comparison with related molecules.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₈H₈Br₂O | Calculated from structure.[3] |
| Molecular Weight | 279.96 g/mol | Calculated from atomic weights.[3] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid. | Based on analogous compounds like 1-bromo-4-ethoxybenzene. |
| Solubility | Predicted: Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate, toluene). | Typical for halogenated aromatic ethers.[1] |
| Melting Point | Data not available. | [3] |
| Boiling Point | Data not available. | [3] |
| SMILES | CCOC1=C(Br)C=C(Br)C=C1 | Corrected structural representation. |
| CAS Number | Not definitively assigned in public databases. | [3] |
Predicted Spectroscopic Signatures
The structural analysis of 2,4-dibromo-1-ethoxybenzene allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and product characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethoxy protons.
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Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 6.8–7.5 ppm). The proton at C3 will likely appear as a doublet, coupled to the C5 proton. The proton at C5 will be a doublet of doublets, coupled to both C3 and C6 protons. The proton at C6 will be a doublet, coupled to the C5 proton. The precise shifts are influenced by the anisotropic effects of the adjacent bromine and ethoxy groups.
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Ethoxy Protons (5H): A quartet (2H, -OCH₂-) around δ 4.0-4.2 ppm and a triplet (3H, -CH₃) around δ 1.3-1.5 ppm, showing characteristic ethyl group coupling. This pattern is observed in similar structures like 2-bromo-1-ethoxy-4-nitrobenzene[4][5].
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¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals.
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approx. δ 110–160 ppm). The carbon attached to the oxygen (C1) will be the most downfield. The carbons attached to the bromine atoms (C2, C4) will be shifted upfield relative to unsubstituted carbons due to the "heavy atom effect."
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Ethoxy Carbons (2C): Two signals in the aliphatic region for the methylene (-OCH₂-) and methyl (-CH₃) carbons, expected around δ 65 ppm and δ 15 ppm, respectively.
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Mass Spectrometry (MS): The mass spectrum will provide unambiguous identification.
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Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), a characteristic isotopic pattern of M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1 will be the hallmark of this compound.
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Infrared (IR) Spectroscopy:
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C-O Stretch: A strong band around 1240-1260 cm⁻¹ corresponding to the aryl-alkyl ether linkage.
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C-H Stretch: Signals around 3050-3100 cm⁻¹ (aromatic) and 2850-2980 cm⁻¹ (aliphatic).
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C-Br Stretch: Found in the fingerprint region, typically below 600 cm⁻¹.
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Synthesis and Handling
While 2,4-dibromo-1-ethoxybenzene may be commercially available from specialized suppliers, understanding its synthesis is crucial for scalability and derivatization. Two logical synthetic pathways are proposed.
Proposed Synthetic Routes
Route A: Electrophilic Bromination of Ethoxybenzene The most direct approach involves the dibromination of commercially available ethoxybenzene. The ethoxy group is a powerful ortho, para-director[6].
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Mechanism: Treatment of ethoxybenzene with two equivalents of a brominating agent (e.g., Br₂ with a Lewis acid like FeBr₃, or N-Bromosuccinimide) will lead to sequential electrophilic aromatic substitution. The first bromination predominantly yields p-bromoethoxybenzene due to sterics, followed by bromination at one of the ortho positions to give the desired 2,4-dibromo product.
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Causality: This method is straightforward but may suffer from a lack of regioselectivity, potentially yielding isomeric byproducts such as 2,6-dibromo-1-ethoxybenzene. Purification by column chromatography or distillation would be necessary.
Route B: Williamson Ether Synthesis A more controlled and regioselective method starts from 2,4-dibromophenol.
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Mechanism: This classic ether synthesis involves the deprotonation of 2,4-dibromophenol with a suitable base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide. This nucleophile then displaces a halide from an ethylating agent (e.g., ethyl iodide, ethyl bromide) in an Sₙ2 reaction to form the target ether[7].
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Causality: This route is often preferred in drug development and fine chemical synthesis as it avoids isomeric impurities, simplifying downstream processing and ensuring unambiguous structural integrity.
Safety and Handling
No specific safety data sheet (SDS) is widely available for 2,4-dibromo-1-ethoxybenzene. However, based on data for analogous brominated aromatic compounds, the following precautions are mandatory[8][9][10].
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Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if ingested or absorbed through the skin[9]. It is likely toxic to aquatic life with long-lasting effects, a common feature of polyhalogenated aromatics[8].
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Personal Protective Equipment (PPE): Handle only in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,4-dibromo-1-ethoxybenzene is a product of the interplay between its three substituents.
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Ethoxy Group: A strong activating, ortho, para-directing group for electrophilic substitution. It increases the electron density of the aromatic ring through resonance (+R effect).
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Bromine Atoms: Weakly deactivating, ortho, para-directing groups. Their inductive electron withdrawal (-I effect) outweighs their resonance donation (+R effect). They are excellent leaving groups in metal-catalyzed reactions.
Metal-Catalyzed Cross-Coupling Reactions
The two C-Br bonds are prime handles for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.
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Expertise & Experience: The two bromine atoms exhibit differential reactivity. The C4-Br bond is less sterically hindered and electronically similar to that in p-bromoethoxybenzene. The C2-Br bond is sterically encumbered by the adjacent ethoxy group. This steric hindrance can be exploited for regioselective cross-coupling . Reactions with bulky catalysts or coupling partners may react preferentially at the C4 position.
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Common Transformations:
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Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form biaryl structures.
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Heck Coupling: Reaction with alkenes to form substituted styrenes.
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Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form diaryl or alkyl-aryl amines.
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This protocol is a self-validating system based on established methodologies for aryl bromides[11].
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Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromo-1-ethoxybenzene (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water (e.g., 4:1 ratio).
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Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Electrophilic Aromatic Substitution (EAS)
The ring remains activated towards further electrophilic substitution, albeit less so than ethoxybenzene itself. The directing effects of the three substituents must be considered:
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-OEt (at C1): Directs to positions 2, 4, 6 (all blocked).
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-Br (at C2): Directs to positions 3, 6 (6 is blocked).
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-Br (at C4): Directs to positions 3, 5.
The consensus points to positions 3 and 5 as the most likely sites for substitution. The powerful directing effect of the ethoxy group, while not directly applicable to open positions, strongly activates the entire ring, making substitution at these sites feasible under appropriate conditions (e.g., nitration, Friedel-Crafts acylation).
Formation of Organometallic Intermediates
The C-Br bonds can be converted to nucleophilic carbon species.
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Grignard Reagents: Reaction with magnesium metal (Mg) can form a Grignard reagent. Selective formation at the less-hindered C4-Br bond may be possible at low temperatures.
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Organolithium Reagents: Reaction with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) via lithium-halogen exchange can generate a highly reactive aryllithium species. This reaction is often faster and more selective than Grignard formation. These intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).
Conclusion
2,4-Dibromo-1-ethoxybenzene emerges as a highly valuable and versatile building block for synthetic chemistry. Although its fundamental physical properties are not yet fully documented, its reactivity can be confidently predicted from established chemical principles. The presence of two differentially reactive bromine atoms provides a platform for selective, stepwise functionalization via modern cross-coupling chemistry, while the activated aromatic ring allows for further substitution. By understanding the interplay of its functional groups, researchers can unlock the potential of this intermediate for the efficient construction of complex molecules relevant to the pharmaceutical and materials science industries.
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